molecular formula C7H7BrS B12838711 2-Bromo-4-(cyclopropyl)thiophene

2-Bromo-4-(cyclopropyl)thiophene

Cat. No.: B12838711
M. Wt: 203.10 g/mol
InChI Key: BBLGIGMAMHOONG-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropyl)thiophene is an organobromine compound with the molecular formula C₇H₇BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(cyclopropyl)thiophene typically involves the bromination of 4-(cyclopropyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetic acid at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in large-scale production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2-Bromo-4-(cyclopropyl)thiophene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-4-(cyclopropyl)thiophene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with a boronic acid to form the desired product .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(cyclopropyl)thiophene’s unique structure, with both a bromine atom and a cyclopropyl group, provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7BrS

Molecular Weight

203.10 g/mol

IUPAC Name

2-bromo-4-cyclopropylthiophene

InChI

InChI=1S/C7H7BrS/c8-7-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2

InChI Key

BBLGIGMAMHOONG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=C2)Br

Origin of Product

United States

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